8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and difluoromethyl groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating reagents like difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities.
Scientific Research Applications
8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-tuberculosis, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Its unique structural properties make it useful in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to these targets, modulating their activity. This can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological pathways.
Comparison with Similar Compounds
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Comparison: Compared to similar compounds, 8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine exhibits unique reactivity due to the presence of both bromine and difluoromethyl groups.
Properties
IUPAC Name |
8-bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-5(7(10)11)4-13-2-1-12-8(6)13/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAXHOMGIHZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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